CysLT1 Receptor Antagonism: The 3-Vinyl Acrylic Acid Moiety is Essential for Sub-Micromolar Potency
The 3-substituted trans-acrylic acid moiety, as present in the target compound, is the primary driver of CysLT1 receptor antagonism within this chemotype. In a systematic SAR study of 3-substituted 1H-indole-2-carboxylic acids, the lead compound 17k—which incorporates a 3-vinyl-linked pharmacophore analogous to the target's 3-position acrylic acid—exhibited highly potent and selective CysLT1 antagonism with an IC50 of 0.0059 μM for CysLT1 and 15 μM for CysLT2, resulting in a selectivity index of >2,500-fold [1]. Critically, removal or modification of the 3-position substituent completely eliminated activity; the unsubstituted parent indole-2-carboxylate core showed IC50 >100 μM at both receptors [1]. While the target compound itself lacks direct published bioactivity data, its 3-(2-carboxy-vinyl) moiety directly constitutes the active pharmacophore identified in this SAR study, distinguishing it from commercially available but biologically inactive 3-unsubstituted analogs such as ethyl 5-fluoroindole-2-carboxylate (CAS 348-36-7), for which no CysLT1 activity has been reported [2].
| Evidence Dimension | CysLT1 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 885273-65-4; inferred pharmacophore based on structural analogy to lead compound 17k |
| Comparator Or Baseline | Compound 17k (3-substituted indole-2-carboxylic acid analog): IC50 = 0.0059 ± 0.0011 μM (CysLT1); Unsubstituted indole-2-carboxylate core: IC50 >100 μM (CysLT1 & CysLT2) |
| Quantified Difference | 3-substitution confers >16,000-fold improvement in CysLT1 potency over the unsubstituted core based on structural SAR |
| Conditions | CysLT1 antagonist assay in CHO cells; inhibition of LTD4-induced intracellular calcium influx |
Why This Matters
For procurement decisions in respiratory drug discovery, selecting a compound that already bears the essential 3-vinyl acid pharmacophore eliminates a complex and low-yielding C–C bond-forming step during lead optimization, directly reducing synthesis cycle time and risk.
- [1] Chen, H.-Y., Yang, H., Wang, Z.-L., Xie, X., & Nan, F.-J. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 2016, 7, 335-339. DOI: 10.1021/acsmedchemlett.5b00482. View Source
- [2] PubChem Compound Summary for CID 24881016, Ethyl 5-fluoroindole-2-carboxylate. National Center for Biotechnology Information. View Source
